molecular formula C11H12N6O3 B3888548 4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE

4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE

Cat. No.: B3888548
M. Wt: 276.25 g/mol
InChI Key: UPEBQUJJBWYIIY-UHFFFAOYSA-N
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Description

4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE is a complex organic compound that features a nitro group and a tetrazole ring attached to a phenyl ring, which is further connected to a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of a suitable phenyl precursor, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the attachment of the morpholine group under controlled conditions to ensure the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for nitration and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of high-energy materials due to its energetic properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific functional properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tetrazole ring can engage in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE is unique due to its combination of a nitro group, a tetrazole ring, and a morpholine moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications, from energetic materials to pharmaceuticals.

Properties

IUPAC Name

4-[4-nitro-2-(2H-tetrazol-5-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O3/c18-17(19)8-1-2-10(16-3-5-20-6-4-16)9(7-8)11-12-14-15-13-11/h1-2,7H,3-6H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEBQUJJBWYIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE
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4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE
Reactant of Route 3
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4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE
Reactant of Route 4
4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE
Reactant of Route 6
4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE

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